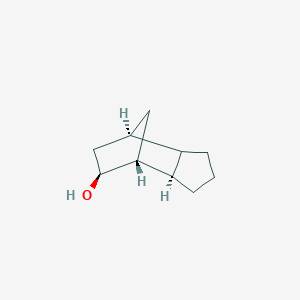
4,7-Methano-1H-inden-5-ol, octahydro-, (3aR,4R,5S,7R,7aR)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,7-Methano-1H-inden-5-ol, octahydro-, (3aR,4R,5S,7R,7aR)-” is a chemical compound with the molecular formula C10H16O and a molecular weight of 152.233 . It is also known by other names such as Octahydro-4,7-methano-1H-inden-5-ol .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C10H16/c1-2-9-7-4-5-8(6-7)10(9)3-1/h7-10H,1-6H2 .Mechanism of Action
The mechanism of action of 4,7-Methano-1H-inden-5-ol, octahydro-, (3aR,4R,5S,7R,7aR)- is complex and involves the activation of cannabinoid receptors in the body. THC binds to these receptors, which are located in the brain, immune system, and other parts of the body, to produce its effects. The exact mechanism of action of THC is still not fully understood and is an active area of research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4,7-Methano-1H-inden-5-ol, octahydro-, (3aR,4R,5S,7R,7aR)- are diverse and depend on the dose and route of administration. THC has been found to produce a range of effects such as euphoria, relaxation, and altered perception of time and space. It also affects the cardiovascular, respiratory, and immune systems.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4,7-Methano-1H-inden-5-ol, octahydro-, (3aR,4R,5S,7R,7aR)- in lab experiments is that it is a well-known compound with a wide range of potential therapeutic applications. However, one of the limitations is that the effects of THC can vary depending on the dose and route of administration, which makes it difficult to standardize experiments.
Future Directions
There are several future directions for research on 4,7-Methano-1H-inden-5-ol, octahydro-, (3aR,4R,5S,7R,7aR)-. One area of research is the development of new synthetic methods for producing THC that are more efficient and cost-effective. Another area of research is the identification of new therapeutic applications for THC, such as the treatment of anxiety and depression. Finally, there is a need for more research on the long-term effects of THC on the body, particularly on the brain and immune system.
Synthesis Methods
The synthesis of 4,7-Methano-1H-inden-5-ol, octahydro-, (3aR,4R,5S,7R,7aR)- is a complex process that requires specialized equipment and expertise. The most common method of synthesis involves the use of a precursor compound, which is then converted into THC through a series of chemical reactions. The precursor compound used in the synthesis of THC is usually cannabidiol (CBD), which is another compound found in the cannabis plant.
Scientific Research Applications
The potential therapeutic applications of 4,7-Methano-1H-inden-5-ol, octahydro-, (3aR,4R,5S,7R,7aR)- have been a subject of extensive scientific research. THC has been found to have analgesic, anti-inflammatory, and antiemetic properties, which make it a potential treatment for a wide range of medical conditions such as chronic pain, nausea, and vomiting.
properties
IUPAC Name |
(1R,6R,7R,8S)-tricyclo[5.2.1.02,6]decan-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h6-11H,1-5H2/t6-,7?,8-,9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZJBAXKHJIQDU-GMLTXFODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H]3C[C@@H](C2C1)C[C@@H]3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

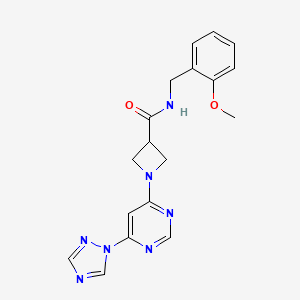
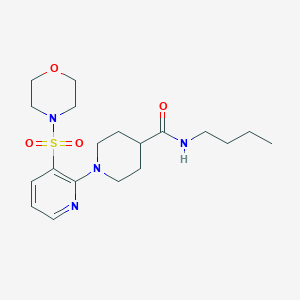
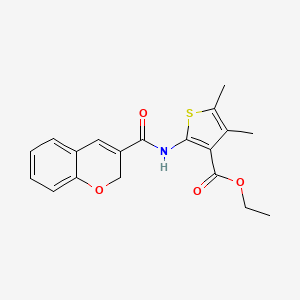
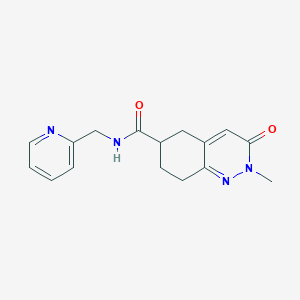
![8-(4-Benzylpiperidin-1-yl)-7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-3-methylpurine-2,6-dione](/img/structure/B2356590.png)
![1-Benzhydryl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2356592.png)
![methyl 3-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-ylsulfonyl)thiophene-2-carboxylate](/img/structure/B2356593.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2356595.png)
![(1-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B2356596.png)
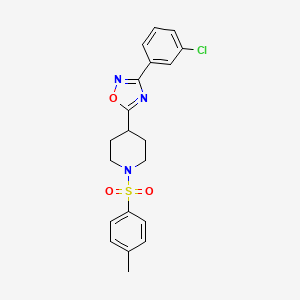
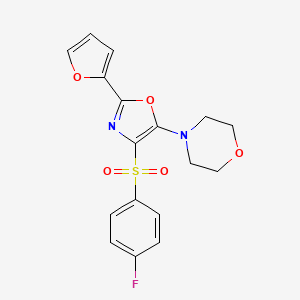
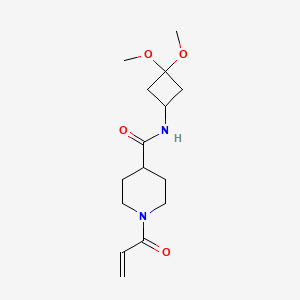
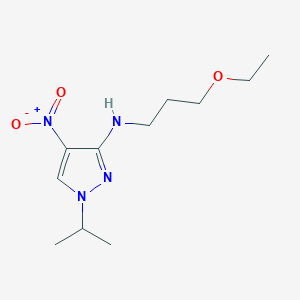
![N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]butanamide](/img/structure/B2356603.png)